8-Iso-15-keto prostaglandin F2β

Description

Structure

3D Structure

Properties

IUPAC Name |

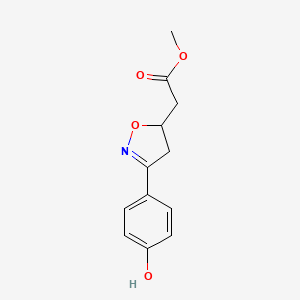

methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXMJTYHQHQJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478336-92-4 | |

| Record name | ISO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry. The synthesis is centered around a key 1,3-dipolar cycloaddition reaction, a powerful tool in the construction of five-membered heterocycles. This document outlines the synthetic pathway, detailed experimental protocols, and relevant biological context.

Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step process. The first step involves the formation of an aldoxime intermediate, 4-hydroxybenzaldehyde oxime, from the corresponding aldehyde. The second, and key, step is a 1,3-dipolar cycloaddition reaction. In this step, the 4-hydroxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then reacts with a suitable dipolarophile, methyl crotonate, to yield the desired 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

This procedure outlines the formation of the aldoxime intermediate.

Materials:

-

4-Hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) to the solution.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated NH₄Cl solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-hydroxybenzaldehyde oxime.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 |

| Hydroxylamine HCl | 69.49 | 1.5 |

| Pyridine | 79.10 | 3.0 |

Table 1: Reactant specifications for the synthesis of 4-hydroxybenzaldehyde oxime.

Step 2: Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester

This protocol details the 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from the oxime and immediately trapped by the dipolarophile.

Materials:

-

4-Hydroxybenzaldehyde oxime

-

Methyl crotonate

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

-

Triethylamine (Et₃N) or other suitable base

-

Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-hydroxybenzaldehyde oxime (1.0 eq) in DMF in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature.

-

After a short period, add methyl crotonate (1.2 eq) followed by the dropwise addition of triethylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield | Physical State |

| 4-Hydroxybenzaldehyde oxime | 137.14 | - | Solid |

| Methyl crotonate | 100.12 | - | Liquid |

| Target Molecule | 235.24 | 60-80% | Solid |

Table 2: Key components and expected outcome of the cycloaddition step.

Characterization Data

The structural confirmation of the final product is typically achieved through spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the protons of the isoxazoline ring, the methylene protons of the acetic acid side chain, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbons of the aromatic ring, the isoxazoline ring, the carbonyl carbon of the ester, and the methyl group of the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₃NO₄ (235.24 g/mol )[1]. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, the C=N bond of the isoxazoline ring, and the C=O of the ester group. |

Table 3: Spectroscopic data for product characterization.

Biological Context and Signaling Pathway

The target molecule, also known as ISO-1, has been investigated for its biological activity, particularly in the context of cancer research. Studies have shown that it can inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma through the TGF-β/Smad4 signaling pathway[2].

The TGF-β/Smad4 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression. A simplified diagram of this pathway is presented below.

Caption: The canonical TGF-β/Smad4 signaling pathway.

This guide provides a foundational understanding for the synthesis and potential application of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

- 1. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester | C12H13NO4 | CID 5288525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isoxazoleacetic Acid Methyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of isoxazoleacetic acid methyl ester derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antibacterial properties.[1] A thorough understanding of their physicochemical characteristics is paramount for optimizing their synthesis, formulation, and biological efficacy.

Core Physicochemical Properties

The physicochemical properties of isoxazoleacetic acid methyl ester derivatives are crucial determinants of their behavior in biological systems. Key parameters such as lipophilicity (logP), solubility, melting point, and pKa influence their absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

| Compound/Derivative Class | Melting Point (°C) | Boiling Point (°C) | Solubility | logP (Calculated) | pKa (of parent acid) |

| Isoxazole | - | 95 | Soluble in water | 0.4 | -3.0 (of conjugate acid)[2] |

| Methyl Isoxazole-4-carboxylate | N/A | N/A | N/A | N/A | N/A |

| 3-Methylisoxazole-4-carboxylic acid | 185-187 | 303.6 at 760 mmHg | N/A | N/A | N/A |

| Isoxazole-3-carboxylic acid | N/A | N/A | N/A | N/A | N/A |

| (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester | N/A | N/A | N/A | N/A | N/A |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester | N/A | N/A | N/A | N/A | N/A |

Note: "N/A" indicates that specific data for this property was not found in the reviewed literature for the exact compound but is presented to show the type of data that is critical for characterization.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the temperature range over which the solid isoxazoleacetic acid methyl ester derivative transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline isoxazoleacetic acid methyl ester derivative is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.

-

For a more precise measurement, a new sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/min).[3]

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

Objective: To determine the solubility of the isoxazoleacetic acid methyl ester derivative in various solvents, particularly water.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Vortex mixer

-

Spectrophotometer or HPLC

Procedure (Shake-Flask Method):

-

Solution Preparation: An excess amount of the solid isoxazoleacetic acid methyl ester derivative is added to a known volume of the solvent (e.g., water) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a vortex mixer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

LogP Determination (Calculated)

Objective: To estimate the lipophilicity of the isoxazoleacetic acid methyl ester derivative.

LogP, the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity. While experimental determination is possible, computational methods are widely used for prediction.

Procedure (Using Online Tools):

-

Structure Input: The chemical structure of the specific isoxazoleacetic acid methyl ester derivative is drawn or inputted as a SMILES string into a computational tool (e.g., ChemDraw, SwissADME).

-

Calculation: The software calculates the logP value based on fragmental or atom-based contribution methods.[4]

-

Data Recording: The calculated logP (cLogP) value is recorded. It's important to note the specific algorithm used as different methods can yield slightly different results.

Signaling Pathway and Experimental Workflow Visualization

TGF-β/Smad4 Signaling Pathway

Certain isoxazole derivatives have been shown to interact with key cellular signaling pathways. For instance, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester has been reported to inhibit the epithelial-to-mesenchymal transition through the TGF-β/Smad4 axis in nasopharyngeal carcinoma. The canonical TGF-β/Smad4 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[5][6]

Caption: Canonical TGF-β/Smad4 signaling pathway.

General Workflow for Synthesis and Characterization

The synthesis of isoxazoleacetic acid methyl ester derivatives often involves a multi-step process, followed by purification and thorough characterization to confirm the structure and purity of the final compound.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This guide has provided an overview of the key physicochemical properties of isoxazoleacetic acid methyl ester derivatives, along with detailed experimental protocols for their determination. The presented data and workflows offer a valuable resource for researchers in the field of drug discovery and development. Further systematic studies to generate comprehensive quantitative structure-property relationship (QSPR) models for this class of compounds would be highly beneficial for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

- 1. the-role-of-tgf-smad4-signaling-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 5. The role of TGF-β/SMAD4 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of TGF-β/SMAD4 signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ISO-1: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISO-1, with the chemical name (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, is a small molecule that has garnered significant interest in the scientific community for its multifaceted biological activities. Initially identified as an inhibitor of the macrophage migration inhibitory factor (MIF), subsequent research has unveiled a more complex pharmacological profile, including its role as an agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). This dual mechanism of action positions ISO-1 as a valuable tool for investigating various physiological and pathological processes, and as a potential therapeutic agent in inflammatory diseases and conditions requiring angiogenesis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of ISO-1, with a focus on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanisms of Action

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

ISO-1 is a well-characterized inhibitor of the D-dopachrome tautomerase activity of MIF.[1] This enzymatic activity is intrinsic to MIF's pro-inflammatory functions. By binding to the tautomerase active site, ISO-1 allosterically inhibits MIF's biological activities.[2]

Signaling Pathway:

The inhibition of MIF by ISO-1 leads to the attenuation of downstream pro-inflammatory signaling cascades. A key pathway affected is the nuclear factor-kappa B (NF-κB) pathway. MIF is known to promote the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines. By inhibiting MIF, ISO-1 prevents the phosphorylation and subsequent activation of the p65 subunit of NF-κB.[1] This, in turn, leads to a reduction in the transcription and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), from macrophages stimulated with lipopolysaccharide (LPS).[1]

Agonism of the α7 Nicotinic Acetylcholine Receptor (α7-nAChR)

More recently, ISO-1 has been identified as an agonist of the α7-nAChR. This interaction is particularly relevant in endothelial cells, where it promotes angiogenesis.

Signaling Pathway:

Activation of α7-nAChR by ISO-1 on human umbilical vein endothelial cells (HUVECs) leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is a critical second messenger that initiates downstream signaling cascades involved in cell migration and tube formation, two key events in angiogenesis. The pro-angiogenic effects of ISO-1 can be blocked by the selective α7-nAChR antagonist, α-bungarotoxin, confirming the receptor-mediated mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on ISO-1.

Table 1: MIF Inhibitory Activity of ISO-1

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (D-dopachrome tautomerase activity) | ~7 µM | Recombinant MIF | [1] |

| Inhibition of TNF-α release | Significant at 1-100 µM | LPS-treated RAW 267.4 macrophages | [1] |

| Inhibition of PANC-1 cell proliferation | Dose-dependent (200-3200 µM) | PANC-1 human pancreatic cancer cells |

Table 2: α7-nAChR Agonist Activity of ISO-1

| Parameter | Effective Concentration | Cell Line | Effect | Reference |

| Endothelial Cell Migration | 10⁻⁶ M and 10⁻⁴ M | HUVECs | Induction of migration | |

| Tube Formation | 10⁻¹⁰ M to 10⁻⁴ M | HUVECs | Increased tubular length and branching | |

| Effect on Cell Viability | 1x10⁻⁹ to 10⁻³·⁵ M | HUVECs | No effect |

Experimental Protocols

MIF D-dopachrome Tautomerase Inhibition Assay

This assay spectrophotometrically measures the ability of ISO-1 to inhibit the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.

Materials:

-

Recombinant human or murine MIF

-

L-DOPA methyl ester

-

Sodium periodate

-

Bis-Tris buffer (50 mM, pH 6.2)

-

EDTA (1 mM)

-

ISO-1

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the L-dopachrome methyl ester substrate immediately before use by mixing L-DOPA methyl ester and sodium periodate in the reaction buffer.

-

In a 96-well plate, add recombinant MIF to the reaction buffer.

-

Add serial dilutions of ISO-1 (or vehicle control) to the wells containing MIF and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to all wells.

-

Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of decrease in absorbance corresponds to the rate of tautomerization.

-

Calculate the percentage of inhibition for each ISO-1 concentration relative to the vehicle control and determine the IC₅₀ value.

Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of ISO-1 on the migration of endothelial cells in a two-dimensional culture.

References

A Technical Guide to Novel 3-aryl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 3-aryl-4,5-dihydroisoxazole compounds. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their potent anti-inflammatory and anticancer properties. This document details the experimental protocols for their synthesis and biological characterization, presents quantitative data on their activity, and visualizes their interaction with key signaling pathways.

I. Synthesis of 3-aryl-4,5-dihydroisoxazole Compounds

The primary method for synthesizing 3-aryl-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is highly efficient and allows for the creation of a diverse range of derivatives.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol outlines the in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to an alkene.

Materials:

-

Substituted aromatic aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Styrene or other suitable alkene

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system)

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

Procedure:

-

Oxime Formation:

-

Dissolve the substituted aromatic aldehyde in a suitable solvent.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.

-

Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

-

Extract the resulting aldoxime and purify by recrystallization or column chromatography.

-

-

Nitrile Oxide Generation and Cycloaddition:

-

Dissolve the purified aldoxime in a suitable solvent (e.g., DCM).

-

Add the alkene (e.g., styrene) to the solution.

-

Slowly add an oxidizing agent (e.g., NCS) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

-

Quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-4,5-dihydroisoxazole.

-

II. Biological Activity and Quantitative Data

3-aryl-4,5-dihydroisoxazole derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. Their biological activity is often attributed to the nature and position of substituents on the aryl rings.

Anticancer Activity

These compounds have been shown to be cytotoxic to a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from various studies.

| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Chlorophenyl | 4-Methoxyphenyl | PC-3 | 1.5 | [1] |

| 2 | 4-Trifluoromethylphenyl | 4-Methoxyphenyl | PC-3 | 1.8 | [1] |

| 3 | Phenyl | Indole | Jurkat | >4.48 (Selectivity Index) | |

| 4 | Phenyl | Indole | HL-60 | >3.06 (Selectivity Index) | |

| 5 | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | EAC (in vivo) | - | [2] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated by their ability to inhibit the production of pro-inflammatory cytokines and enzymes.

| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Assay | Target | IC50 (µM) | Reference |

| DIC | 3-Chlorophenyl | 4-Pyridyl | LPS-stimulated Macrophages | TNF-α release | Dose-dependent decrease | [3] |

| DIC | 3-Chlorophenyl | 4-Pyridyl | LPS-stimulated Macrophages | IL-6 release | Dose-dependent decrease | [3] |

| 2b | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | Enzyme Inhibition | COX-2 | Significant Inhibition | [2] |

| 2b | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | Enzyme Inhibition | LOX | Significant Inhibition | [2] |

III. Experimental Protocols for Biological Evaluation

Protocol: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages

This protocol describes the procedure for quantifying the inhibitory effect of 3-aryl-4,5-dihydroisoxazole compounds on the secretion of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

3-aryl-4,5-dihydroisoxazole test compounds

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Protocol: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol details the steps to assess the effect of 3-aryl-4,5-dihydroisoxazole compounds on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation of key proteins.

Materials:

-

RAW 264.7 cells or other suitable cell line

-

LPS

-

3-aryl-4,5-dihydroisoxazole test compounds

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kits

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cells with the test compounds and/or LPS as described in the previous protocol.

-

Protein Extraction:

-

For total protein, lyse the cells directly in lysis buffer.

-

For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. For NF-κB, compare the levels of p65 in the nuclear and cytoplasmic fractions.

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 3-aryl-4,5-dihydroisoxazole compounds and the general experimental workflows.

References

An In-depth Technical Guide to (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1): A Macrophage Migration Inhibitory Factor (MIF) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, widely known in scientific literature as ISO-1, is a potent and well-characterized small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in a wide array of inflammatory and autoimmune diseases, as well as cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of ISO-1. It includes a summary of its inhibitory activity, a detailed exploration of the signaling pathways it modulates, and a compilation of key experimental protocols for its study.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a key regulator of the inflammatory response and plays a critical role in the pathogenesis of numerous diseases, including sepsis, rheumatoid arthritis, asthma, and various cancers.[1] ISO-1 has emerged as a valuable tool for studying the biological functions of MIF and as a proof-of-concept therapeutic agent.[1] This document serves as a technical resource for researchers and drug development professionals interested in the function and application of ISO-1.

Mechanism of Action

ISO-1 exerts its inhibitory effects by directly binding to the tautomerase active site of MIF.[2][3] This binding event competitively inhibits the enzymatic activity of MIF, which is crucial for its pro-inflammatory functions. The inhibition of MIF's tautomerase activity by ISO-1 has been shown to disrupt downstream signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.

Inhibition of the MIF-CD74 Signaling Pathway

MIF mediates its effects primarily through its cell surface receptor, CD74.[4][5][6][7][8] The binding of MIF to CD74 initiates a signaling cascade that involves the recruitment of co-receptors, such as CD44, and the activation of downstream kinases. ISO-1, by inhibiting MIF, prevents the activation of this pathway.

The downstream consequences of inhibiting the MIF-CD74 interaction include the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[4][7] This ultimately leads to the reduced activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[9][10][11][12]

Quantitative Data

The inhibitory potency of ISO-1 has been quantified in various assays. The following tables summarize the reported IC50 values for its effect on MIF tautomerase activity and other biological readouts.

| Assay | Target | IC50 Value | Reference |

| D-dopachrome Tautomerase Assay | Recombinant Human MIF | ~7 µM | Medchemexpress |

| In vitro MIF-CD74 Binding Assay | Recombinant Human MIF and CD74 | < 5 µM | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ISO-1 and a general workflow for its experimental evaluation.

References

- 1. MIF as a disease target: ISO-1 as a proof-of-concept therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]

- 8. role-of-mif-cytokine-cd74-receptor-pathway-in-protecting-against-injury-and-promoting-repair - Ask this paper | Bohrium [bohrium.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Isoxazole Derivatives: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the burgeoning field of isoxazole derivatives as potential anticancer agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Quantitative Data: In Vitro Cytotoxicity of Isoxazole Derivatives

The anticancer potential of isoxazole derivatives has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds. The following tables summarize the IC50 values for several representative isoxazole derivatives, showcasing their potency and, in some cases, their selectivity.

Table 1: Cytotoxicity of Isoxazole-Amide Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2a | MCF-7 | 39.80 | [3] |

| 2d | HeLa | 15.48 | [3] |

| 2d | Hep3B | ~23 | [3] |

| 2e | Hep3B | ~23 | [3] |

MCF-7: Breast adenocarcinoma; HeLa: Cervical adenocarcinoma; Hep3B: Hepatocellular carcinoma.

Table 2: Cytotoxicity of Phenylhydrazono-malononitrile and Phenylazo-pentanedione Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1a | PC3 | 12.5 | [4] |

| 1b | PC3 | 25 | [4] |

| 1c | PC3 | 50 | [4] |

PC3: Prostate adenocarcinoma.

Table 3: Cytotoxicity of 3,5-Diarylisoxazole and Related Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4b | HepG2 | 6.38 | [5] |

| 4b | MCF-7 | 8.21 | [5] |

| 4b | HCT-116 | 9.96 | [5] |

| 25a | HepG2 | 7.12 | [5] |

| 25a | MCF-7 | 9.84 | [5] |

| 25a | HCT-116 | 8.53 | [5] |

HepG2: Hepatocellular carcinoma; HCT-116: Colorectal carcinoma.

Mechanisms of Anticancer Action

Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[2][6] This multi-targeted approach is a promising strategy for overcoming drug resistance. The principal mechanisms of action are detailed below.

Induction of Apoptosis

A primary mechanism by which isoxazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[6] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. For instance, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5] The activation of caspase-3 and caspase-9 is another common downstream event leading to the execution of the apoptotic program.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, many isoxazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[3][7] This prevents cancer cells from dividing and propagating. The G2/M phase is a common target for cell cycle arrest by these compounds.[3] For example, compounds 2d and 2e have been shown to induce a delay in the G2/M phase of the cell cycle in Hep3B cells.[3]

Inhibition of Key Signaling Pathways

Isoxazole derivatives have been found to interfere with several critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some isoxazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[2]

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by isoxazole derivatives.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Certain isoxazole derivatives have been designed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[5]

Other Mechanisms of Action

Isoxazole derivatives have also been reported to exert their anticancer effects through a variety of other mechanisms, including:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, which is essential for cell division, by inhibiting tubulin polymerization.[6]

-

Topoisomerase Inhibition: Interference with the function of topoisomerase enzymes, which are critical for DNA replication and repair.[6]

-

Aromatase Inhibition: Blockade of the aromatase enzyme, which is involved in estrogen biosynthesis, a key pathway in hormone-dependent cancers like breast cancer.[6]

Caption: Logical relationship of the diverse anticancer mechanisms of isoxazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer potential of isoxazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Isoxazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with isoxazole derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization and wash them twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Caption: A streamlined workflow for the detection and quantification of apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with isoxazole derivatives

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and control cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, making it an essential tool for studying the effects of isoxazole derivatives on signaling pathways.

Materials:

-

Cancer cells treated with isoxazole derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Isoxazole derivatives represent a promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, offer the potential for effective and durable therapeutic responses. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these versatile molecules in the quest for more effective cancer therapies. Further research focusing on in vivo efficacy, pharmacokinetic properties, and the identification of predictive biomarkers will be crucial for translating the preclinical promise of isoxazole derivatives into clinical reality.

References

- 1. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 2. espublisher.com [espublisher.com]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICI Journals Master List [journals.indexcopernicus.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Characterization of Isoxazoline-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed in the structural characterization of isoxazoline-based compounds. Isoxazolines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a critical scaffold in medicinal chemistry and agrochemistry, renowned for their diverse biological activities.[1] Accurate structural elucidation is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for the development of novel, effective, and safe therapeutic agents and crop protection agents.

Spectroscopic and Spectrometric Techniques

The primary methods for elucidating the structure of isoxazoline derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide complementary information regarding the connectivity, molecular weight, elemental composition, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize isoxazoline derivatives.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons on the isoxazoline ring are diagnostic. For instance, in 4,5-dihydroisoxazoles, the protons at the C4 and C5 positions typically appear as multiplets, and their coupling patterns provide information about their relative stereochemistry.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the isoxazoline ring are also characteristic. The carbon atom of the C=N bond (C3) typically resonates downfield.

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazoline Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-4 (isoxazoline ring) | 4.6 - 4.7 (triplet) | 36.6 (CH₂) |

| H-5 (isoxazoline ring) | 4.9 (multiplet) | 78.5 (CH) |

| H-7/7' (adjacent to C4) | 3.3 - 3.9 (doublet) | - |

| C3 (C=N) | - | 156.3 |

| C4 (CH₂) | - | 36.6 |

| C5 (CH) | - | 78.5 |

Data is illustrative and can vary based on substitution patterns and the solvent used. The provided data for C4 and C5 are for a substituted isoxazoline and may not represent the unsubstituted ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of isoxazoline compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[2] Fragmentation patterns observed in the mass spectrum can also provide structural information.

Table 2: Mass Spectrometry Data for Selected Isoxazoline Insecticides

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Fluralaner | C₂₂H₁₇Cl₂F₆N₃O₃ | 556.06 | 400.0, 457.0 |

| Sarolaner | C₂₃H₁₉Cl₂F₅N₄OS | 581.03 | 457.0, 415.9 |

| Lotilaner | C₂₂H₁₅Cl₅N₂O₃S | 595.98 | 439.75, 166.03 |

| Afoxolaner | C₂₆H₁₇F₉N₂O₃ | 625.73 | 469.89, 195.97 |

Data obtained from UHPLC-MS/MS analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique yields accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and stereochemistry.

Table 3: Selected Crystallographic Data for 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 10.5071 (7) |

| b (Å) | 8.4023 (5) |

| c (Å) | 32.6662 (19) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2883.9 (3) |

| Z | 8 |

Data for C₁₇H₁₇NO₃.[3]

Experimental Protocols

NMR Spectroscopy: General Procedure for ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified isoxazoline compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

-

Mass Spectrometry: UHPLC-MS/MS Protocol for Isoxazoline Analysis

This protocol is adapted for the analysis of isoxazoline insecticides in a biological matrix (plasma) and can be modified for the analysis of pure compounds.

-

Sample Preparation (for pure compounds):

-

Prepare a stock solution of the isoxazoline derivative in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain working solutions at the desired concentration for analysis (e.g., 1 µg/mL).

-

-

Chromatographic Conditions (UHPLC):

-

Column: A C18 reversed-phase column (e.g., 1.8 µm, 2.1 × 100 mm) is commonly used.

-

Mobile Phase: A gradient elution using two solvents is typical. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound of interest.

-

Flow Rate: A flow rate of around 0.2-0.4 mL/min is common for UHPLC systems.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (Tandem MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for isoxazolines.

-

Scan Mode: For structural confirmation and quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and monitoring specific fragment ions.

-

Optimization: The collision energy for fragmentation should be optimized for each compound to maximize the signal of the desired fragment ions.

-

Single-Crystal X-ray Diffraction: General Procedure

-

Crystal Growth:

-

Grow single crystals of the isoxazoline compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no cracks or defects). Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

-

Crystal Mounting:

-

Carefully select a suitable crystal under a microscope.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancies. The refinement is monitored by the R-factor, which should converge to a low value for a good structural model.

-

The final refined structure provides a detailed three-dimensional model of the isoxazoline molecule.

-

Visualizations

Workflow for Structural Elucidation of a Novel Isoxazoline

Caption: A typical workflow for the structural elucidation of a novel isoxazoline compound.

Signaling Pathway: Mechanism of Action of Isoxazoline Insecticides

Caption: Signaling pathway illustrating the insecticidal action of isoxazolines.[4][5]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties [mdpi.com]

- 3. 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 5. Afoxolaner: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

Initial Screening of Isoxazole Compound Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation strategies for the initial screening of isoxazole compound libraries. Isoxazoles are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document offers detailed experimental protocols, data presentation formats, and visualizations of key biological pathways to facilitate the efficient and effective screening of these versatile compounds.

Data Presentation: Quantitative Analysis of Isoxazole Compound Activity

The initial screening of an isoxazole library generates a substantial amount of quantitative data. Clear and structured presentation of this data is crucial for identifying promising lead compounds. The following tables provide templates for summarizing typical screening results.

Table 1: Anticancer Activity of Isoxazole Derivatives

This table summarizes the cytotoxic effects of a hypothetical isoxazole library against various cancer cell lines, with IC50 values indicating the concentration at which 50% of cell growth is inhibited.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |

| ISO-001 | MCF-7 (Breast) | 15.48 | 0.85 |

| ISO-002 | HeLa (Cervical) | 23.98 | 0.76 |

| ISO-003 | Hep3B (Liver) | 23.44 | 0.92 |

| ISO-004 | A549 (Lung) | > 100 | 1.23 |

| ISO-005 | PC-3 (Prostate) | 8.72 | 1.54 |

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

This table presents the inhibitory activity of isoxazole compounds against cyclooxygenase (COX) enzymes, key targets in inflammation.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (e.g., Celecoxib) IC50 (µM) |

| ISO-101 | 5.2 | 0.45 | 11.6 | COX-1: 7.6, COX-2: 0.04 |

| ISO-102 | 8.9 | 1.2 | 7.4 | |

| ISO-103 | 2.1 | 0.08 | 26.3 | |

| ISO-104 | > 50 | 25.6 | - | |

| ISO-105 | 12.5 | 0.9 | 13.9 |

Table 3: Antibacterial Activity of Isoxazole Derivatives

This table displays the minimum inhibitory concentration (MIC) values, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference Compound (e.g., Cloxacillin) MIC (µg/mL) |

| ISO-201 | 117 | 100 | E. coli: 120, S. aureus: 100 |

| ISO-202 | 110 | 95 | |

| ISO-203 | 95 | 115 | |

| ISO-204 | > 250 | > 250 | |

| ISO-205 | 125 | 110 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. The following sections provide step-by-step methodologies for key assays.

High-Throughput Screening (HTS) Workflow

The general workflow for a high-throughput screening campaign of an isoxazole compound library is outlined below. This workflow can be adapted for various specific assays.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

-

Isoxazole compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS), sterile-filtered.

-

Cell culture medium.

-

96-well cell culture plates.

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[3]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Addition: Prepare serial dilutions of the isoxazole compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

High-Throughput Kinase Assay

This protocol provides a general framework for a high-throughput kinase assay, which can be adapted for specific kinases of interest.

Materials:

-

Purified kinase.

-

Kinase substrate (peptide or protein).

-

ATP.

-

Kinase reaction buffer.

-

Isoxazole compounds dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

Luminometer.

Procedure:

-

Compound Dispensing: Dispense nanoliter volumes of the isoxazole compounds into the 384-well plates. Include a vehicle control (DMSO) and a positive control (a known kinase inhibitor).

-

Kinase Addition: Add the purified kinase in the appropriate reaction buffer to each well.

-

Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the kinase.

-

Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to initiate the kinase reaction.

-

Kinase Reaction: Incubate the plates for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.

-

Detection: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition).

-

Signal Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound and determine the IC50 values for the active compounds.

Signaling Pathways Targeted by Isoxazole Compounds

Isoxazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of active compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Some isoxazole compounds have been shown to inhibit this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain isoxazole derivatives have been identified as inhibitors of key kinases in this pathway, such as p38 MAPK.[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it an attractive target for drug development.[5][6][7]

References

- 1. Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Art Boulevard [artboulevard.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding molecules with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of isoxazole-containing molecules, detailing their quantitative bioactivity, the experimental protocols used for their evaluation, and the intricate signaling pathways they modulate.

The five-membered aromatic heterocycle isoxazole, characterized by the presence of adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, enhancing their pharmacokinetic and pharmacodynamic profiles.[1] This has led to the development of numerous isoxazole-containing compounds with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[2][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Isoxazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of critical enzymes, induction of apoptosis, and disruption of cellular division.[4][5][6]

A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain isoxazole derivatives act as potent inhibitors of tyrosine kinases like c-Met, which is implicated in tumor growth and metastasis.[4] Another key target is the sirtuin family of deacetylases, with some isoxazole analogs exhibiting selective inhibition of SIRT2, leading to cytotoxic effects in cancer cell lines.[4]

Furthermore, isoxazole-containing compounds have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This is often achieved through the activation of the p53 tumor suppressor pathway and the modulation of the NF-κB signaling cascade, which plays a complex role in cancer cell survival and inflammation.

The antiproliferative activity of various isoxazole derivatives against different cancer cell lines is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-benzothiazole conjugate | MCF-7 (Breast) | 26-43 | [6] |

| Isoxazole-benzothiazole conjugate | A549 (Lung) | 11-24 | [6] |

| Isoxazole-benzothiazole conjugate | Colo-205 (Colon) | 11-21 | [6] |

| SIRT-2 selective inhibitor | Lymphoma and epithelial cancer cells | 3-7 | [6] |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | [6] |

| Isoxazole-piperazine derivative | Huh7, Mahlavu (Liver), MCF-7 (Breast) | 0.3-3.7 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Isoxazole derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents. Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[6] Valdecoxib, an FDA-approved COX-2 inhibitor, features an isoxazole core, highlighting the importance of this scaffold in developing anti-inflammatory drugs.[2]

Beyond COX inhibition, some isoxazole compounds have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), thereby blocking the biosynthesis of leukotrienes, another class of potent inflammatory mediators.[6]

The anti-inflammatory potency of selected isoxazole derivatives is presented below.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 4,5-diaryloisoxazol-3-carboxylic acid | FLAP | 0.24 | [6] |

| Isoxazole derivative | COX-2 | 0.95 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Isoxazole derivative suspension/solution

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups for different doses of the isoxazole derivative). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the isoxazole derivative or vehicle orally or intraperitoneally to the respective groups. The standard drug is administered to the positive control group.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial and Antiviral Activity

The isoxazole ring is a key pharmacophore in several clinically used antimicrobial agents, including the antibiotics cloxacillin and dicloxacillin, and the antibacterial sulfamethoxazole.[7] These compounds typically function by inhibiting essential bacterial enzymes or metabolic pathways. The antibacterial efficacy of isoxazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

In the realm of antiviral research, isoxazole-containing molecules have shown promise against a range of viruses. For example, certain derivatives have demonstrated activity against the Zika virus (ZIKV) by inhibiting viral proteases essential for replication.[2]

Quantitative data for the antimicrobial and antiviral activity of isoxazole derivatives are summarized below.

| Compound/Derivative | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |

| Synthesized isoxazole derivatives | Staphylococcus aureus, Escherichia coli | 40-70 | - | [5] |

| Isoxazole-amide derivative | Tobacco Mosaic Virus (TMV) | - | Varies | [3] |

| Isoxazole-based small molecule | Zika Virus (ZIKV) | - | Varies | [2] |

Signaling Pathways Modulated by Isoxazole Derivatives

The diverse pharmacological effects of isoxazole-containing molecules stem from their ability to interact with and modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some isoxazole derivatives have been shown to inhibit the NF-κB pathway, contributing to their anticancer and anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is a central node in cellular processes such as cell growth, proliferation, and survival. Hyperactivation of this pathway is common in cancer. Certain isoxazole-piperazine derivatives have been shown to inhibit this pathway by preventing the phosphorylation of Akt, leading to cell cycle arrest and apoptosis.[1]

Caption: Inhibition of the Akt signaling pathway by isoxazole derivatives.

References

- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

Methodological & Application

Application Notes and Protocols for the Analysis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester